molecular formula C21H40N2O2 B4035248 1,4-bis(2-ethylhexanoyl)-1,4-diazepane

1,4-bis(2-ethylhexanoyl)-1,4-diazepane

Cat. No.: B4035248
M. Wt: 352.6 g/mol
InChI Key: YMTQJGFDZHPMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis(2-ethylhexanoyl)-1,4-diazepane is a useful research compound. Its molecular formula is C21H40N2O2 and its molecular weight is 352.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.308978523 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Pollutants and Endocrine Disruption

Chemicals such as bisphenol A, nonylphenol, and di(2-ethylhexyl)phthalate (DEHP) have been identified as endocrine disruptors (EDs) in the environment, acting like hormones and disrupting physiological functions of endogenous hormones. These substances preferentially target developing testes during puberty and have been associated with germ cell sloughing, disruption of the blood-testis barrier, and germ cell apoptosis. Research in this area emphasizes the need to understand the molecular mechanisms and effects of similar compounds on mammalian spermatogenesis (Lagos-Cabré & Moreno, 2012).

Biological Significance of 1,4-Diazepines

1,4-Diazepines have been extensively studied due to their wide range of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. These activities suggest the potential for 1,4-diazepine derivatives, including possibly 1,4-bis(2-ethylhexanoyl)-1,4-diazepane, to be explored for pharmaceutical uses (Rashid et al., 2019).

Environmental Occurrence and Fate of Brominated Flame Retardants

Studies on novel brominated flame retardants (NBFRs), including environmental occurrence, risks, and fate, highlight the increasing application of these compounds and the need for research on their environmental impact and toxicity. This research area points to the importance of understanding the environmental behavior of structurally related compounds to ensure they do not pose significant ecological or human health risks (Zuiderveen et al., 2020).

Occupational Exposure and Health Effects

The review on occupational exposure to bisphenol A (BPA) and associated health effects sheds light on the risk factors and potential health implications of exposure to endocrine-disrupting chemicals in the workplace. Such studies underscore the necessity of assessing exposure and health risks associated with chemicals used in industrial and commercial applications (Ribeiro et al., 2017).

Properties

IUPAC Name

2-ethyl-1-[4-(2-ethylhexanoyl)-1,4-diazepan-1-yl]hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40N2O2/c1-5-9-12-18(7-3)20(24)22-14-11-15-23(17-16-22)21(25)19(8-4)13-10-6-2/h18-19H,5-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTQJGFDZHPMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCCN(CC1)C(=O)C(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.